molecular formula C14H17ClN2O B2622336 N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide CAS No. 337921-14-9

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide

Cat. No. B2622336
CAS RN: 337921-14-9
M. Wt: 264.75
InChI Key: SHINIMAIUZZVOT-LUAWRHEFSA-N
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Description

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide, also known as S enantiomer of eticlopride, is a selective dopamine D2 receptor antagonist. It is primarily used for scientific research purposes and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide acts as a competitive antagonist at dopamine D2 receptors. It binds to the receptor and blocks the action of dopamine, which is responsible for the reward and reinforcement mechanisms in the brain. This leads to a decrease in the release of dopamine and a subsequent decrease in the activity of the mesolimbic dopamine system.
Biochemical and Physiological Effects:
The use of N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide has been shown to decrease the activity of the mesolimbic dopamine system, which is responsible for reward and reinforcement mechanisms in the brain. This has been shown to have potential therapeutic effects in conditions such as drug addiction and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide in lab experiments is its high selectivity for dopamine D2 receptors. This allows for more precise and accurate studies related to dopamine receptor function. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research related to N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide. One potential direction is the study of its potential therapeutic effects in conditions such as drug addiction and schizophrenia. Another potential direction is the study of the role of dopamine receptors in reward and reinforcement mechanisms, which could lead to the development of new treatments for addiction and other related disorders. Additionally, further research could be done to improve the solubility of the compound, making it more useful in a wider range of experiments.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide involves the reaction of 3-chlorophenylacetonitrile with pyrrolidine and subsequent reaction with ethyl acrylate. The product is then purified through crystallization and recrystallization methods.

Scientific Research Applications

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide has been extensively used in scientific research for its selective binding to dopamine D2 receptors. It has been used in studies related to drug addiction, schizophrenia, and Parkinson's disease. The compound has also been used to study the role of dopamine receptors in reward and reinforcement mechanisms.

properties

IUPAC Name

(Z)-N-(3-chlorophenyl)-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-11(17-7-2-3-8-17)9-14(18)16-13-6-4-5-12(15)10-13/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,18)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINIMAIUZZVOT-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC(=CC=C1)Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NC1=CC(=CC=C1)Cl)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide

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